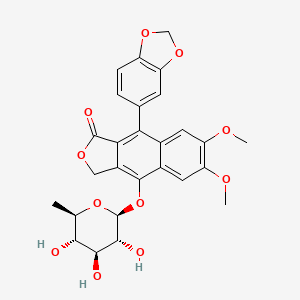
Patentiflorin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Patentiflorin A is a naturally occurring compound derived from the willow-leaved Justicia plant, which is found throughout Southeast Asia. This compound has garnered significant attention due to its potent antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). It has been identified as more effective than azidothymidine (AZT), a well-known anti-HIV drug, in inhibiting the reverse transcriptase enzyme necessary for HIV replication .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Patentiflorin A can be synthesized through a series of chemical reactions involving the aryl naphthalide lignan glycoside structure. The synthesis typically involves the attachment of a sugar unit at the C-7 position of the lignan skeleton, which is crucial for its antiviral activity . The synthetic process includes multiple steps of glycosylation, oxidation, and purification to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from the willow-leaved Justicia plant, followed by chemical synthesis to enhance yield and purity. The process includes the use of advanced extraction techniques and purification methods to isolate the compound from plant materials efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Patentiflorin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can modify the compound’s structure and enhance its biological activity.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, which can alter the compound’s chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal yield and purity .
Major Products Formed
The major products formed from these reactions include various analogs of this compound, which have been shown to possess enhanced antiviral properties. These analogs are synthesized by modifying the sugar units attached to the lignan skeleton, resulting in compounds with improved efficacy against a broad spectrum of viruses .
Applications De Recherche Scientifique
Patentiflorin A has a wide range of scientific research applications, including:
Chemistry: It is used as a lead compound for the synthesis of new antiviral agents.
Biology: It serves as a tool for studying the mechanisms of viral inhibition and the interaction between viruses and host cells.
Mécanisme D'action
Patentiflorin A exerts its antiviral effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. It prevents the incorporation of the viral genetic code into the host cell’s DNA, thereby blocking the virus’s ability to reproduce. Additionally, it has been shown to prevent the acidification of endosomes in host cells, blocking viral fusion and entry into the cells .
Comparaison Avec Des Composés Similaires
Patentiflorin A is unique in its potent inhibition of the reverse transcriptase enzyme, making it more effective than other antiviral compounds like azidothymidine. Similar compounds include:
Azidothymidine (AZT): An anti-HIV drug that also inhibits reverse transcriptase but is less potent than this compound.
Remdesivir: An antiviral drug used to treat COVID-19, which works by inhibiting the RNA-dependent RNA polymerase enzyme.
Oseltamivir: An antiviral drug used to treat influenza, which inhibits the neuraminidase enzyme.
This compound stands out due to its broad-spectrum antiviral activity and its effectiveness against drug-resistant strains of viruses, making it a promising candidate for further development as a therapeutic agent .
Propriétés
Formule moléculaire |
C27H26O11 |
|---|---|
Poids moléculaire |
526.5 g/mol |
Nom IUPAC |
9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C27H26O11/c1-11-22(28)23(29)24(30)27(37-11)38-25-14-8-18(33-3)17(32-2)7-13(14)20(21-15(25)9-34-26(21)31)12-4-5-16-19(6-12)36-10-35-16/h4-8,11,22-24,27-30H,9-10H2,1-3H3/t11-,22-,23+,24-,27+/m1/s1 |
Clé InChI |
NLWUWPJUIJTHAN-ZWQUELFCSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6)O)O)O |
Synonymes |
patentiflorin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















